The compound is cataloged under the Chemical Abstracts Service registry number 148671-42-5. It has been studied for various applications in chemistry, biology, and medicine, particularly for its role as a building block in the synthesis of more complex molecules and its potential therapeutic properties, including anti-inflammatory and anticancer activities.
The synthesis of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile typically involves multi-step organic reactions. A common synthetic route includes:
This method can be optimized for industrial production using continuous flow reactors which allow for better control over reaction conditions, leading to improved yield and purity.
The molecular structure of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile features several key components:
The compound's structural formula can be represented by its canonical SMILES notation: C1=CC(=CN=C1)C(=O)C(C#N)C2=CC=C(C=C2)F
, indicating the arrangement of atoms and their connectivity.
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile can undergo several types of chemical reactions:
The mechanism of action for 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile involves its interaction with specific molecular targets within biological systems. The fluorophenyl and pyridinyl groups facilitate binding to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to significant biological effects such as anti-inflammatory or anticancer activities.
The physical and chemical properties of 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile are critical for understanding its behavior in different environments:
These properties influence solubility, reactivity, and stability under various conditions, which are essential factors in both laboratory applications and potential industrial uses.
3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile has several noteworthy applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0